molecular formula C10H15N3O B14813532 2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine

2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14813532
M. Wt: 193.25 g/mol
InChI Key: MVZIRHMVAVBZNI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a methylamine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-cyclopropoxypyridine with an appropriate aminomethylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions typically involve acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: An alkanolamine with similar aminomethyl functionality but different structural properties.

    5-(Aminomethyl)-2-furancarboxylic acid: A furan-based compound with aminomethyl substitution, used in biopolymer synthesis.

Uniqueness

2-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine stands out due to its unique combination of a pyridine ring with cyclopropoxy and aminomethyl groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C10H15N3O/c1-12-10-8(6-11)13-5-4-9(10)14-7-2-3-7/h4-5,7,12H,2-3,6,11H2,1H3

InChI Key

MVZIRHMVAVBZNI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1CN)OC2CC2

Origin of Product

United States

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